molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate

Trovafloxacin mesylate

Katalognummer: B119685
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: DYNZICQDCVYXFW-GIPYJWDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trovafloxacinmesylat ist ein Breitbandantibiotikum, das üblicherweise unter dem Markennamen Trovan von Pfizer vermarktet wurde. Es übt seine antibakterielle Wirkung aus, indem es das Entwinden supercoilierter DNA in verschiedenen Bakterien hemmt, indem es die Aktivität der DNA-Gyrase und der Topoisomerase IV blockiert . Diese Verbindung erwies sich im Vergleich zu früheren Fluorchinolonen als wirksamer gegen grampositive Bakterien als gegen gramnegative Bakterien . aufgrund seines hepatotoxischen Potenzials wurde Trovafloxacinmesylat vom Markt genommen .

Herstellungsmethoden

Die Synthese von Trovafloxacinmesylat umfasst mehrere wichtige Schritte. Die Schlüsselreaktion beim Aufbau des Rings besteht in einer 1,3-dipolaren Cycloaddition von Ethyldiazoacetat an N-Cbz-3-Pyrrolin, um das Pyrrazolidin zu erhalten . Pyrolyse führt zum Verlust von Stickstoff und zur Bildung des Cyclopropylpyrrolidinrings . Der Ester wird dann zur entsprechenden Carbonsäure verseift . Die Säure unterliegt einer Variante der Curtius-Umlagerung, wenn sie mit Diphenylphosphorylazid behandelt wird, um das transiente Isocyanat zu erhalten . Die reaktive Funktion addiert tert-Butanol aus dem Reaktionsmedium, um das Produkt als Derivat seiner tert-Butyloxycarbonyl-Schutzgruppe zu erhalten . Katalytische Hydrierung entfernt dann die Carbobenzyloxy-Schutzgruppe, um das sekundäre Amin zu erhalten . Dieses Amin wird dann verwendet, um das reaktivere Fluor an der 7-Position in Ethyl-1-(2,4-Difluorphenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carboxylat zu verdrängen .

Analyse Chemischer Reaktionen

Key Reaction Pathway

The synthesis employs (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives as intermediates (Fig. 1):

StepReactionKey Intermediates/ReagentsYieldReference
11,3-Dipolar cycloadditionEthyl diazoacetate, N-Cbz-3-pyrroline → Pyrrazolidine (3 )85%
2Pyrolysis and saponification3 → Cyclopropylpyrrolidine (5 ) via nitrogen loss78%
3Curtius rearrangement5 + DPPA → Isocyanate (6 ) → BOC-protected amine (7 )92%
4Catalytic hydrogenation7 → Secondary amine (8 )95%
5Coupling with naphthyridone8 + Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9 ) → 20–22 88%
6Deprotection20–22 + Methanesulfonic acid → this compound90%

Critical Features :

  • Stereoselective formation of the cis-cyclopropane ring ensures thermodynamic stability .

  • The BOC group in 7 prevents undesired side reactions during subsequent coupling .

Hepatotoxic Pathways

Trovafloxacin’s cyclopropylamine moiety undergoes oxidative bioactivation (Table 2):

Enzyme SystemReactionProductBiological ImpactReference
Cytochrome P450Oxidation → α,β-unsaturated aldehyde (11 )Reactive aldehydeCovalent binding to hepatic proteins
Myeloperoxidase (MPO)Hypochlorous acid-mediated oxidation → 11 Same as aboveLiver injury via immune-mediated mechanisms

Experimental Evidence :

  • 11 was identified via LC/MS/MS and NMR in chemically oxidized models .

  • 20 µM trovafloxacin increased TNF-α (87%) and IL-1β (48%) in human liver models .

DNA Gyrase/Topoisomerase IV Inhibition

Trovafloxacin forms stable ternary complexes with bacterial enzymes (Table 3):

Target EnzymeBinding MechanismPotency vs. CiprofloxacinMIC₉₀ (µg/mL)Reference
S. aureus topoisomerase IVStabilizes DNA cleavage complex5× higher0.125 (pneumococci)
E. coli DNA gyraseQuinolone-DNA-enzyme ternary complex3× higherN/A

Structural Basis :

  • The 1,8-naphthyridine nucleus enhances DNA intercalation vs. quinolones .

  • Difluorophenyl group at position 1 improves Gram-positive affinity .

Prodrug Activation (Alatrofloxacin → Trovafloxacin)

  • Reaction : Enzymatic hydrolysis of L-alanyl-L-alanine side chain in alatrofloxacin .

  • Kinetics : Complete conversion in vivo within 30 minutes post-IV administration .

Cytokine Modulation in Eukaryotic Cells

ParameterTrovafloxacin (10 µM)ControlReference
IL-6 reduction49%0%
NF-κB translocationProlonged by 2.5×Baseline

Mechanism : Mitochondrial Ca²⁺ dysregulation and Pannexin-1 inhibition (IC₅₀ = 4 µM) .

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Trovafloxacin mesylate exhibits broad-spectrum activity against various pathogens:

  • Gram-Positive Bacteria : More effective against Gram-positive organisms compared to Gram-negative ones.
  • Gram-Negative Bacteria : Effective against penicillin-susceptible and resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.25 mg/mL for over 700 isolates of pneumococci .
  • Anaerobic Organisms : Demonstrates activity against anaerobes as well.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeMIC (μg/mL)Reference
Pneumococci0.125
Staphylococcus aureus0.5 - 2.0
Escherichia coli1.0 - 4.0

Eukaryotic Cell Culture Applications

In addition to its antibacterial properties, this compound has been utilized in various eukaryotic cell culture studies:

  • Toxicity Assays : It has been shown to induce apoptosis in HepG2 cells, evidenced by increased lactate dehydrogenase leakage and elevated transcription of A20 and IκBα .
  • Inflammation Studies : Prolonged activation of nuclear factor kappa B (NF-κB) was observed following treatment with this compound in combination with tumor necrosis factor (TNF), indicating its potential role in inflammatory pathways .

Table 2: Effects of this compound on HepG2 Cells

ParameterControlThis compound (20 µM) + TNF (4 ng/mL)
LDH Leakage (U/L)BaselineIncreased
A20 Expression (Fold Change)1Elevated
IκBα Expression (Fold Change)1Elevated

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Resistance Studies : A study evaluated the resistance mechanisms in various bacterial strains, highlighting Trovafloxacin's efficacy even in resistant populations .
  • Apoptosis Induction : Research demonstrated that this compound significantly increased apoptosis markers in liver cell cultures, suggesting implications for liver toxicity assessments .

Biologische Aktivität

Trovafloxacin mesylate, a synthetic fluoroquinolone antibiotic, has garnered attention due to its broad-spectrum antibacterial activity and unique mechanisms of action. This article explores its biological activity, including its mechanisms of action, efficacy against various bacteria, and associated toxicity.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets two critical enzymes involved in DNA replication:

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  • Topoisomerase IV : This enzyme is responsible for decatenation of daughter DNA strands after replication.

By forming a stable quinolone-DNA complex with these enzymes, trovafloxacin effectively inhibits their activity, leading to bacterial cell death. The mechanism can be summarized as follows:

Mechanism Description
Inhibition of DNA Gyrase Prevents the uncoiling of supercoiled DNA by blocking gyrase activity.
Inhibition of Topoisomerase IV Disrupts the separation of replicated DNA strands.
Formation of Quinolone-DNA Complex Stabilizes the complex, further inhibiting DNA synthesis.

Spectrum of Activity

Trovafloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with a notable efficacy against anaerobic organisms. Its Minimum Inhibitory Concentrations (MICs) indicate that it is particularly effective against resistant strains, including:

  • Streptococcus pneumoniae : MICs around 0.125 µg/ml for pneumococci have been reported.
  • Staphylococcus aureus : Trovafloxacin shows superior potency compared to other fluoroquinolones against penicillin-resistant strains .

The following table summarizes the comparative efficacy of trovafloxacin with other fluoroquinolones:

Antibiotic MIC (µg/ml) Activity Against Resistant Strains
Trovafloxacin0.25 - 1.0High
Ciprofloxacin1 - 4Moderate
Levofloxacin0.5 - 2Moderate
Sparfloxacin1 - 4Low

Toxicity and Safety Profile

Despite its effectiveness, trovafloxacin has been associated with significant hepatotoxicity. It was withdrawn from the market in 1999 following reports of severe liver damage in patients. A study evaluating drug-induced liver toxicity indicated that:

  • Trovafloxacin treatment resulted in a concentration-dependent reduction in cellular viability in liver models.
  • At concentrations as low as 10 µM, it induced inflammatory responses characterized by increased levels of cytokines such as TNF-α and IL-18 .

Case Study: Hepatotoxicity Assessment

A recent study monitored liver cell integrity after treatment with trovafloxacin over a period of seven days. Key findings included:

  • Significant cell layer disruption was observed by day three.
  • By day seven, a marked decrease in DAPI-positive nuclei was noted, indicating cytotoxic effects at higher concentrations.

The following table outlines the observed effects based on concentration:

Concentration (µM) Cell Viability (%) Cytokine Release (TNF-α)
Control100Baseline
1051Increased
2022Significantly increased

Research Findings

Several studies have reinforced the understanding of trovafloxacin's biological activity:

  • Comparative Efficacy Study : Trovafloxacin was found to be five times more potent than ciprofloxacin against certain resistant strains due to its unique action on topoisomerase IV .
  • In Vitro Studies : Demonstrated that trovafloxacin could induce apoptosis in hepatocytes and increased mitochondrial activity, suggesting both therapeutic potential and risks .

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Trovafloxacin mesylate
Reactant of Route 3
Trovafloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Trovafloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Trovafloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Trovafloxacin mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.